Sitafloxacin MIC90 Against Streptococcus pneumoniae: 4- to 64-Fold Superior Activity Compared to Levofloxacin, Moxifloxacin, and Garenoxacin
Sitafloxacin demonstrates the most potent activity among tested quinolones against Streptococcus pneumoniae, a major respiratory tract infection pathogen. The MIC90 of sitafloxacin is 0.06 μg/mL, which is 4- to 64-fold more active than comparator fluoroquinolones tested [1]. In a 2009 Japanese surveillance study of 1,620 clinical isolates, sitafloxacin inhibited all S. pneumoniae isolates at ≤0.06 μg/mL, with MIC90 values 1- to 2-fold lower than garenoxacin, 2- to 4-fold lower than moxifloxacin, and 16- to 32-fold lower than levofloxacin [2].
| Evidence Dimension | In vitro antibacterial activity (MIC90) |
|---|---|
| Target Compound Data | 0.06 μg/mL |
| Comparator Or Baseline | Levofloxacin: 1-2 μg/mL; Moxifloxacin: 0.12-0.25 μg/mL; Garenoxacin: 0.06-0.12 μg/mL |
| Quantified Difference | STFX is 4- to 64-fold more active than other quinolones; 16- to 32-fold lower MIC90 than levofloxacin; 2- to 4-fold lower than moxifloxacin |
| Conditions | Microbroth dilution method per CLSI guidelines; 1,620 clinical isolates (Japan, 2009) |
Why This Matters
Lower MIC90 values translate to higher predicted probability of target attainment (PTA) at standard dosing, supporting selection of sitafloxacin for respiratory tract infection models where S. pneumoniae is the target pathogen.
- [1] In vitro and in vivo antibacterial activity of sitafloxacin. Jpn J Chemother. 2008;56(S-1):1-17. View Source
- [2] Amano A, Matsuzaki K, Kishi N, et al. In vitro activity of sitafloxacin against clinical isolates in 2009. Jpn J Antibiot. 2010;63(6):411-430. View Source
